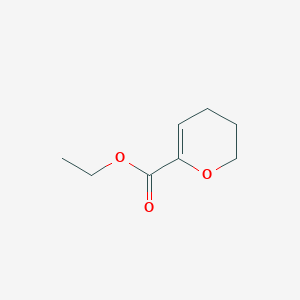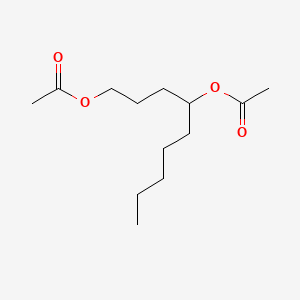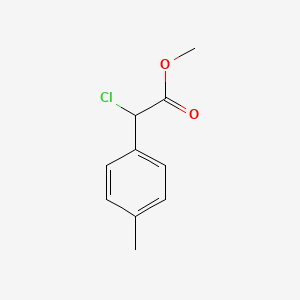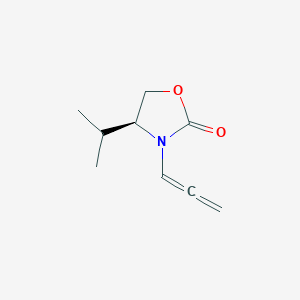
(4S)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone
Overview
Description
(4S)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone, also known as 3-Isopropyl-4-(1-methylethenyl)-2-oxazolidinone, is a chiral compound that has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. This compound is a member of the oxazolidinone family of compounds, which are known for their diverse biological activities and synthetic utility.
Mechanism Of Action
The mechanism of action of (4S)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone is not fully understood. However, it is believed to act as a chiral auxiliary by facilitating the formation of enantioselective products in organic synthesis. In medicinal chemistry, this compound is thought to exert its biological activity through interactions with specific molecular targets.
Biochemical And Physiological Effects
The biochemical and physiological effects of (4S)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone have not been extensively studied. However, some studies have suggested that this compound may have anti-inflammatory, anti-tumor, and anti-bacterial properties.
Advantages And Limitations For Lab Experiments
One advantage of using (4S)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone in lab experiments is its ability to act as a chiral auxiliary for the enantioselective synthesis of a variety of compounds. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several potential future directions for the study of (4S)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone. One area of research could focus on the development of new synthetic methods for the production of this compound. Another area of research could investigate the potential therapeutic applications of this compound for the treatment of various diseases. Additionally, further studies could be conducted to better understand the mechanism of action and biochemical effects of (4S)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone.
Scientific Research Applications
(4S)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. In organic synthesis, this compound has been used as a chiral auxiliary for the enantioselective synthesis of a variety of compounds. In medicinal chemistry, (4S)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone has been investigated for its potential as a therapeutic agent for the treatment of various diseases.
properties
InChI |
InChI=1S/C9H13NO2/c1-4-5-10-8(7(2)3)6-12-9(10)11/h5,7-8H,1,6H2,2-3H3/t8-/m1/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQNYEMNBPCVPF-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=O)N1C=C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=O)N1C=C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477073 | |
| Record name | (4S)-3-Propadienyl-4-(propan-2-yl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone | |
CAS RN |
678188-97-1 | |
| Record name | (4S)-3-Propadienyl-4-(propan-2-yl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



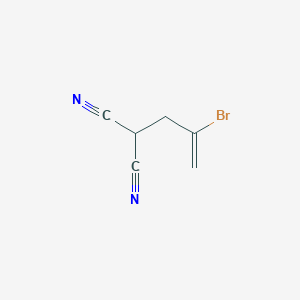
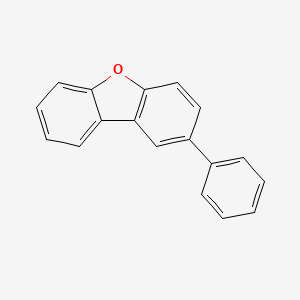

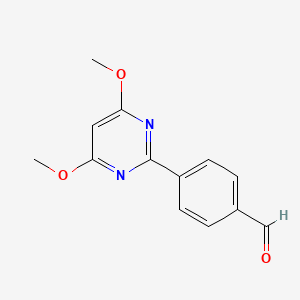
![2-Phenylbenzo[d]oxazole-6-carbaldehyde](/img/structure/B1625485.png)
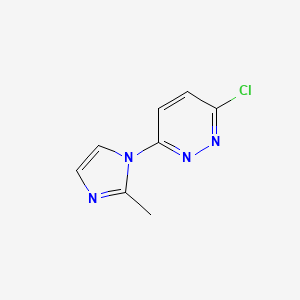
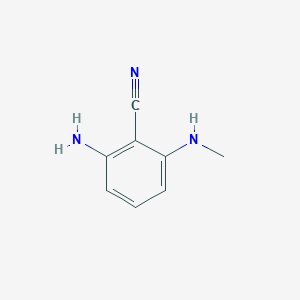
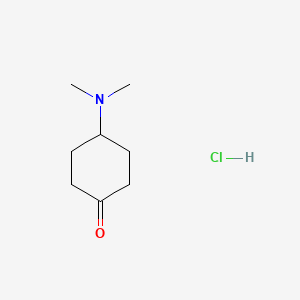
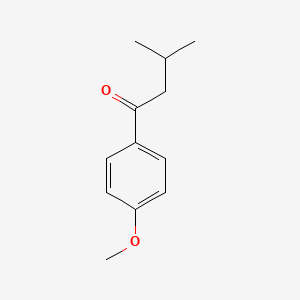
![6-Bromo-1H-imidazo[4,5-b]pyridine 4-oxide](/img/structure/B1625491.png)

